molecular formula C8H16ClNO3 B1456749 Ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate hcl CAS No. 1398503-99-5

Ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate hcl

Cat. No.: B1456749
CAS No.: 1398503-99-5
M. Wt: 209.67 g/mol
InChI Key: GIFPKAGNBJFMPP-UOERWJHTSA-N
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Description

Ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride is a chemical compound with a unique structure that makes it valuable in various scientific research fields.

Chemical Reactions Analysis

Ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate, while reduction reactions might use reducing agents like sodium borohydride. The major products formed from these reactions vary based on the specific conditions and reagents used .

Scientific Research Applications

Ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride has a wide range of scientific research applications In chemistry, it is used as a building block for synthesizing more complex moleculesIts unique structure allows it to interact with different molecular targets, making it a valuable tool in research.

Mechanism of Action

The mechanism of action of Ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can lead to various biochemical and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride can be compared with other similar compounds to highlight its uniqueness Similar compounds include other aminotetrahydropyran derivatives, which may have different functional groups or structural modificationsThe unique structure of Ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride makes it particularly valuable in certain research contexts .

Properties

IUPAC Name

ethyl (3R,4R)-4-aminooxane-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-2-12-8(10)6-5-11-4-3-7(6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFPKAGNBJFMPP-UOERWJHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1COCCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1COCC[C@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.